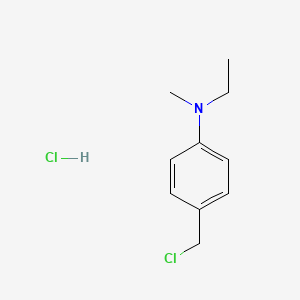

4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride

CAS No.: 1354950-46-1

Cat. No.: VC3393636

Molecular Formula: C10H15Cl2N

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354950-46-1 |

|---|---|

| Molecular Formula | C10H15Cl2N |

| Molecular Weight | 220.14 g/mol |

| IUPAC Name | 4-(chloromethyl)-N-ethyl-N-methylaniline;hydrochloride |

| Standard InChI | InChI=1S/C10H14ClN.ClH/c1-3-12(2)10-6-4-9(8-11)5-7-10;/h4-7H,3,8H2,1-2H3;1H |

| Standard InChI Key | DCRNRYPENLJZGB-UHFFFAOYSA-N |

| SMILES | CCN(C)C1=CC=C(C=C1)CCl.Cl |

| Canonical SMILES | CCN(C)C1=CC=C(C=C1)CCl.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

4-(Chloromethyl)-N-ethyl-N-methylaniline hydrochloride is derived from the free base 4-(chloromethyl)-N-ethyl-N-methylaniline through protonation of the tertiary amine nitrogen with hydrochloric acid. The free base has a molecular formula of C₁₀H₁₄ClN . The hydrochloride salt would have the formula C₁₀H₁₄ClN·HCl or C₁₀H₁₅Cl₂N. The molecular structure maintains the core benzene ring with a chloromethyl group at the para position and N-ethyl and N-methyl substituents on the nitrogen atom, with the addition of a protonated nitrogen center creating an ammonium salt.

The structural characteristics of 4-(chloromethyl)-N-ethyl-N-methylaniline, from which the hydrochloride salt is derived, include various identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-(chloromethyl)-N-ethyl-N-methylaniline |

| InChI | InChI=1S/C10H14ClN/c1-3-12(2)10-6-4-9(8-11)5-7-10/h4-7H,3,8H2,1-2H3 |

| InChIKey | SLQMXTWKDUNCOM-UHFFFAOYSA-N |

| SMILES | CCN(C)C1=CC=C(C=C1)CCl |

The hydrochloride salt formation occurs at the nitrogen atom, creating a positively charged ammonium center that is balanced by the chloride counter-ion. This structural modification significantly alters the compound's physical and chemical properties compared to the free base.

Physical Properties

The physical properties of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride can be inferred from the known properties of the free base with adjustments typical for hydrochloride salt formation. The free base 4-(chloromethyl)-N-ethyl-N-methylaniline has a molecular weight of 183.68 g/mol . The addition of HCl (36.46 g/mol) would result in a molecular weight of approximately 220.14 g/mol for the hydrochloride salt.

Hydrochloride salts typically exhibit different physical characteristics compared to their free base counterparts. The following table summarizes the expected physical properties of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride in comparison with known properties of related compounds:

The hydrochloride salt form would likely exhibit enhanced water solubility due to its ionic character, making it more suitable for applications requiring aqueous solutions. The crystalline solid nature of the salt form also generally provides greater stability for storage and handling compared to the free base.

Chemical Properties

The chemical properties of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride are influenced by both the structural features of the parent compound and the salt formation. From the available data on the free base, we can infer the following chemical properties for the hydrochloride salt:

-

Reactivity: The compound contains several reactive sites:

-

The chloromethyl group is susceptible to nucleophilic substitution reactions

-

The protonated tertiary amine is less nucleophilic than in the free base

-

The aromatic ring can undergo electrophilic aromatic substitution, though with reduced reactivity due to the electron-withdrawing effect of the ammonium center

-

-

Stability: The hydrochloride salt generally offers improved stability compared to the free base:

-

Reduced susceptibility to oxidation

-

Enhanced thermal stability

-

Less prone to decomposition upon exposure to light or air

-

Less volatile than the free base

-

-

Acid-Base Properties: As a salt of a tertiary amine with a strong acid, the compound would exhibit specific acid-base behavior:

-

The pKa of the ammonium group is likely in the range of 8-10

-

In aqueous solution, it would create a slightly acidic environment

-

-

Computed Properties: Based on the free base data, with adjustments for salt formation:

The hydrochloride salt formation significantly affects the compound's chemical behavior, particularly its solubility profile and reactivity patterns, making it potentially more suitable for certain synthetic applications and biological studies where controlled solubility and stability are required.

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride would typically follow one of several potential routes, starting with the preparation of the free base followed by salt formation. Based on synthetic approaches to similar compounds, the following methods could be employed:

-

Direct Chlorination of 4-methyl-N-ethyl-N-methylaniline:

This approach involves chlorination of the methyl group on 4-methyl-N-ethyl-N-methylaniline using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with free-radical initiators like benzoyl peroxide or AIBN. -

From 4-chloro-N-ethyl-N-methylaniline:

Building on known properties of similar compounds, a synthetic route could involve installation of a chloromethyl group on 4-chloro-N-ethyl-N-methylaniline . This would require a different approach such as a Grignard or organolithium reaction followed by chloromethylation. -

N-Alkylation of 4-(chloromethyl)aniline:

Sequential N-alkylation of 4-(chloromethyl)aniline first with methyl iodide and then with ethyl iodide (or in reverse order) would produce the tertiary amine, which could then be converted to the hydrochloride salt.

The final step in all these routes would be salt formation, which typically involves:

-

Dissolving the free base in an appropriate organic solvent (such as diethyl ether, ethyl acetate, or THF)

-

Adding a solution of hydrogen chloride (in diethyl ether, dioxane, or as a gas)

-

Collection of the precipitated hydrochloride salt by filtration

-

Purification through recrystallization from an appropriate solvent system

The methods for synthesizing related compounds like N-methylaniline may provide insights into potential synthetic strategies. One reported method involves the reaction of aniline derivatives with silanes in the presence of triethylborane and sodium hydroxide, which achieves high yields (97-99%) . This approach could potentially be adapted for the synthesis of 4-(chloromethyl)-N-ethyl-N-methylaniline, followed by hydrochloride salt formation.

Purification Methods

Purification of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride is crucial for obtaining a high-quality product suitable for research and industrial applications. Based on standard purification procedures for similar compounds, the following methods would be appropriate:

-

Recrystallization:

The primary purification method would likely involve recrystallization from an appropriate solvent system. Potential solvent combinations include:-

Ethanol/diethyl ether

-

Acetone/hexane

-

Isopropanol/ethyl acetate

Recrystallization typically involves dissolving the crude salt in a minimal amount of hot solvent, followed by cooling and/or addition of an anti-solvent to induce crystallization.

-

-

Column Chromatography:

For the free base, column chromatography would be effective, as mentioned in related synthetic procedures . Typical stationary phases would include silica gel, with mobile phases such as:-

Hexane/ethyl acetate mixtures

-

Dichloromethane/methanol gradients

The free base would then be converted to the hydrochloride salt after purification.

-

-

Salt Formation as a Purification Step:

In some cases, conversion to the hydrochloride salt itself serves as a purification method, as impurities may remain in the organic phase during salt precipitation. Subsequent recrystallization of the salt would provide a highly pure product. -

Quality Control:

Analytical methods to confirm purity would typically include:-

Melting point determination

-

NMR spectroscopy (¹H and ¹³C)

-

Elemental analysis (C, H, N, Cl content)

-

HPLC analysis

-

These purification approaches would be expected to yield 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride with high purity suitable for further applications in research and synthesis.

Analytical Characterization

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons | 7.10-7.50 | Two sets of doublets (AA'BB' pattern) | 4H |

| -CH₂Cl | 4.50-4.70 | Singlet | 2H |

| -CH₂- (ethyl) | 3.50-3.70 | Quartet | 2H |

| -N-CH₃ | 3.00-3.20 | Singlet | 3H |

| -CH₃ (ethyl) | 1.20-1.40 | Triplet | 3H |

| -N⁺H (salt) | 10.00-12.00 | Broad singlet | 1H |

The ¹³C NMR spectrum would likely show carbon signals at approximately:

-

Aromatic carbons: 120-145 ppm

-

-CH₂Cl: 45-50 ppm

-

-N-CH₂-: 45-55 ppm

-

-N-CH₃: 35-45 ppm

-

-CH₃ (ethyl): 10-15 ppm

Infrared (IR) Spectroscopy:

Key IR absorption bands would include:

-

N-H stretching (salt form): 2700-2400 cm⁻¹ (broad)

-

C-H stretching (aromatic): 3030-3080 cm⁻¹

-

C-H stretching (aliphatic): 2850-2950 cm⁻¹

-

C=C stretching (aromatic): 1580-1620 cm⁻¹

-

C-N stretching: 1200-1350 cm⁻¹

-

C-Cl stretching: 700-800 cm⁻¹

Mass Spectrometry:

The expected mass spectrometric fragmentation pattern would include:

-

Molecular ion peak for the free base at m/z 183 (corresponding to C₁₀H₁₄ClN)

-

Loss of chlorine (m/z 148)

-

Loss of ethyl group (m/z 154)

-

Loss of methyl group (m/z 168)

-

Characteristic isotope pattern due to chlorine (M+2 peak at approximately 1/3 intensity of M peak)

These spectroscopic characteristics would be essential for structural confirmation and purity assessment of synthesized 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride.

| Parameter | Recommended Conditions |

|---|---|

| Column | 5% phenyl-methylpolysiloxane capillary column |

| Temperature Program | 80°C (2 min) → 10°C/min → 280°C (5 min) |

| Carrier Gas | Helium |

| Injection | Split (20:1), 250°C |

| Detection | FID or MS |

For analysis of the hydrochloride salt by GC, prior conversion to the free base would be necessary, potentially using basification followed by extraction into an organic solvent.

These chromatographic methods would provide valuable tools for monitoring reaction progress during synthesis, assessing purity, and identifying potential impurities in samples of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume